4-IODOISOINDOLINE
Description
4-Iodoisoindoline (CAS: 939759-03-2) is a halogenated isoindoline derivative characterized by an iodine atom at the 4-position of the bicyclic isoindoline scaffold. Its molecular formula is C₈H₈IN, with a molecular weight of 245.07 g/mol. The compound is structurally distinct from indoline derivatives due to its fused benzene and six-membered nitrogen-containing ring system. The iodine substituent confers unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki, Ullmann) for pharmaceutical and materials science applications .
Properties
Molecular Formula |
C8H8IN |
|---|---|
Molecular Weight |
245.06 g/mol |
IUPAC Name |
4-iodo-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H8IN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 |
InChI Key |
QCSBTRUXGWFUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODOISOINDOLINE typically involves the iodination of 2,3-dihydro-1H-isoindole. One common method is the reaction of 2,3-dihydro-1H-isoindole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-IODOISOINDOLINE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form isoindole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of fully saturated isoindoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Substitution: Products include various 4-substituted isoindole derivatives.
Oxidation: Products include isoindole-1,3-diones and other oxidized isoindole derivatives.
Reduction: Products include 2,3-dihydro-1H-isoindoline derivatives.
Scientific Research Applications
4-IODOISOINDOLINE has several applications in scientific research:
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-IODOISOINDOLINE depends on its specific application. In biological systems, isoindole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some isoindole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Fluoro-1H-isoindoline Hydrochloride
- Molecular Formula : C₈H₈FN·HCl
- Molecular Weight : 176.61 g/mol
- Key Differences :
Isoindolin-4-amine Dihydrochloride
- Molecular Formula : C₈H₁₂Cl₂N₂
- Molecular Weight : 207.1 g/mol
- Key Differences: The amino group (-NH₂) is a strong electron donor, enhancing nucleophilic reactivity. Unlike 4-iodoisoindoline, this compound is primarily used as a building block for bioactive molecules rather than cross-coupling substrates .
Comparison with Iodinated Heterocycles
4-Iodoquinoline
- Molecular Formula : C₉H₆IN
- Molecular Weight : 255.06 g/mol
- Key Differences: The quinoline scaffold contains a pyridine ring fused to benzene, offering a planar structure with distinct electronic properties. 4-Iodoquinoline is more reactive in Heck and Sonogashira reactions due to the electron-deficient pyridine ring, whereas this compound favors Suzuki couplings .
4-Iodoimidazole
- Molecular Formula : C₃H₃IN₂
- Molecular Weight : 193.97 g/mol
- Key Differences: The imidazole ring contains two nitrogen atoms, creating a highly polarized environment.
Comparison with Iodinated Aromatic Amines
4-Fluoro-2-iodoaniline
- Molecular Formula : C₆H₅FIN
- Molecular Weight : 267.02 g/mol
- Key Differences :
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| This compound | C₈H₈IN | 245.07 | Iodine |
| 4-Fluoro-1H-isoindoline | C₈H₈FN·HCl | 176.61 | Fluorine |
| 4-Iodoquinoline | C₉H₆IN | 255.06 | Iodine |
| 4-Fluoro-2-iodoaniline | C₆H₅FIN | 267.02 | Iodine, Fluorine |
Table 2: Reactivity in Cross-Coupling Reactions
| Compound | Suzuki Coupling | Ullmann Coupling | Heck Reaction |
|---|---|---|---|
| This compound | High | Moderate | Low |
| 4-Iodoquinoline | Moderate | Low | High |
| 4-Fluoro-2-iodoaniline | Low | High | Moderate |
Research Findings
- Synthetic Utility : this compound serves as a key intermediate in synthesizing isoindoline-based kinase inhibitors, leveraging its iodine atom for late-stage functionalization .
- Electronic Effects : The iodine atom in this compound acts as a weak electron-withdrawing group, directing electrophilic substitutions to the 5-position of the isoindoline ring .
- Stability : Unlike 4-iodoimidazole, this compound is stable under basic conditions, making it suitable for prolonged reactions .
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